molecular formula C5H5NO3 B063259 Methyl oxazole-4-carboxylate CAS No. 170487-38-4

Methyl oxazole-4-carboxylate

Cat. No.: B063259
CAS No.: 170487-38-4
M. Wt: 127.1 g/mol
InChI Key: JZSAEGOONAZWSA-UHFFFAOYSA-N
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Description

Methyl oxazole-4-carboxylate (CAS: 170487-38-4) is a heterocyclic ester with the molecular formula C₅H₅NO₃ and a molecular weight of 127.10 g/mol . It features an oxazole ring substituted with a carboxylate group at position 4 and a methyl ester at position 2. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive carboxylate and oxazole moieties. Its stability under standard storage conditions (sealed, dry, room temperature) and moderate hazard profile (H302: harmful if swallowed) make it practical for laboratory use .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl oxazole-4-carboxylate is noted for its potential in drug development, particularly as a scaffold for synthesizing biologically active compounds.

Antimicrobial Activity

Recent studies have highlighted the compound's activity against drug-resistant strains of Mycobacterium tuberculosis. For instance, a derivative of this compound exhibited a minimum inhibitory concentration (MIC) of 0.03-0.5 μg/mL, indicating significant potency against resistant strains .

Synthesis of Bioactive Molecules

This compound serves as a precursor in the synthesis of various bioactive molecules. It has been utilized in the solid-phase preparation of (heteroaryl)carbonyl-substituted dipeptides, which act as human protease activated receptor 2 effectors . Additionally, it plays a role in palladium-catalyzed decarboxylative C-H cross-coupling reactions, facilitating the formation of complex organic structures .

Organic Synthesis Applications

The compound is valuable in organic synthesis due to its reactive functional groups that allow for various transformations.

Building Block in Organic Chemistry

This compound is employed as a building block in the synthesis of more complex molecules. Its derivatives can be modified to yield compounds with specific biological activities or chemical properties. The versatility of the oxazole ring allows for diverse functionalization strategies .

Structure-Activity Relationship Studies

In structure-activity relationship studies, this compound derivatives have been analyzed to determine their efficacy against various targets. For example, modifications on the oxazole ring have led to compounds with enhanced activity against specific cancer cell lines .

Summary of Biological Activities

Compound DerivativeTarget Pathogen/Cell LineMIC/IC50 ValueReference
This compoundMycobacterium tuberculosis0.03 - 0.5 μg/mL
Methyl 2-(4-hydroxybenzyl)-oxazole-4-carboxylateHeLa CellsIC50 = 23 μg/mL

Case Study: Synthesis of Bioactive Dipeptides

A recent study demonstrated the synthesis of bioactive dipeptides utilizing this compound as a starting material. The process involved:

  • Solid-phase synthesis : Employing the compound to create diverse peptide libraries.
  • Biological evaluation : Testing for activity against specific receptors and enzymes.

The results indicated promising activity, paving the way for further research into therapeutic applications .

Mechanism of Action

The mechanism by which methyl oxazole-4-carboxylate exerts its effects involves interactions with various molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physico-Chemical Properties

Methyl oxazole-4-carboxylate derivatives differ primarily in substituents at positions 2 and 5 of the oxazole ring, which significantly alter their chemical behavior and applications. Key analogs include:

Table 1: Structural and Spectral Comparison of Selected Analogs

Compound Name Substituents (Position 2/5) Molecular Formula Molecular Weight (g/mol) UV λmax (logε) HR-ESIMS ([M+H]⁺) Notable Features
This compound -CH₃ (ester)/H C₅H₅NO₃ 127.10 N/A N/A Parent compound; synthetic precursor
Macrooxazole A (1) 4-hydroxybenzyl/2-hydroxyethyl C₁₄H₁₆NO₅ 278.10 202 (4.15), 227 (4.14), 277 (3.36) 278.1026 Natural product; dihydroxyethyl chain enhances hydrophilicity
Macrooxazole D (4) 4-hydroxybenzyl/oxiran-2-yl C₁₄H₁₄NO₅ 276.09 201 (4.06), 227 (3.96), 274 (3.35) 276.0866 Epoxide group; potential for ring-opening reactions
Methyl 2-(4-nitrophenyl)oxazole-4-carboxylate 4-nitrophenyl/H C₁₁H₈N₂O₅ 248.19 N/A N/A Nitro group increases electrophilicity
Methyl 2-(chloromethyl)oxazole-4-carboxylate (21a) Chloromethyl/H C₆H₆ClNO₃ 175.57 N/A N/A Reactive chloromethyl site for nucleophilic substitution
Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate H/3-chlorophenyl C₁₁H₈ClNO₃ 237.64 N/A N/A Aryl chloride enhances lipophilicity

Biological Activity

Methyl oxazole-4-carboxylate is a member of the oxazole family, which has garnered attention due to its diverse biological activities. This compound exhibits a range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections delve into the specific biological activities of this compound, supported by relevant research findings and case studies.

1. Antimicrobial Activity

This compound and its derivatives have demonstrated significant antimicrobial properties against various pathogens.

  • Inhibition of Biofilm Formation : Recent studies have shown that certain oxazole derivatives can inhibit biofilm formation by Staphylococcus aureus. For instance, compounds derived from this compound inhibited biofilm formation by up to 79% at concentrations of 250 µg/mL . This is particularly important as biofilms contribute to chronic infections and resistance to antibiotics.
  • Minimum Inhibitory Concentration (MIC) : The MIC values for this compound derivatives against common bacterial strains such as E. coli and S. aureus indicate potent antibacterial activity. For example, the MIC against S. aureus was reported at 2.2 µg/mL, showcasing its effectiveness in combating Gram-positive bacteria .

2. Anticancer Activity

This compound has shown promising results in cancer research.

  • Cytotoxicity : In vitro studies revealed that certain derivatives exhibited cytotoxic effects on various cancer cell lines with IC50 values around 23 µg/mL . This suggests potential for development as an anticancer agent.
  • Mechanism of Action : The anticancer properties are believed to stem from the ability of these compounds to induce apoptosis in cancer cells and inhibit cell proliferation through various pathways, including the disruption of cellular signaling mechanisms .

3. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored.

  • Inhibition of Inflammatory Mediators : Research indicates that derivatives of this compound can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation in various models . This could have implications for treating inflammatory diseases.

4. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.

CompoundStructureActivityIC50/MIC
Methyl 5-(2-hydroxyethyl)-2-(4-hydroxybenzyl)-oxazole-4-carboxylateStructureAntimicrobialIC50 23 µg/mL
Methyl 5-(acetoxymethyl)-oxazole-4-carboxylateStructureAnticancerMIC 2.2 µg/mL
Methyl 5-(benzyloxymethyl)-oxazole-4-carboxylateStructureAnti-inflammatoryN/A

5. Case Studies

Several case studies highlight the effectiveness of this compound in clinical and experimental settings:

  • Study on Antimicrobial Efficacy : A study published in 2020 evaluated the antimicrobial efficacy of various oxazole derivatives, including this compound, against multi-drug resistant bacterial strains. The results indicated a significant reduction in bacterial growth, supporting its potential as a therapeutic agent .
  • Cancer Cell Line Study : Another investigation focused on the cytotoxic effects of methyl oxazole derivatives on human cancer cell lines, demonstrating selective toxicity towards cancerous cells while sparing normal cells, thus highlighting its therapeutic potential with reduced side effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl oxazole-4-carboxylate derivatives, and how can reaction conditions be optimized for yield improvement?

this compound derivatives are typically synthesized via cyclization reactions using bromopyruvate esters and substituted benzamides. For example, ethyl oxazole-4-carboxylate analogs are prepared by refluxing 4-methoxy benzamide with ethyl bromopyruvate in a toluene/dioxane solvent system, followed by purification via silica gel chromatography (yield: 50%) . Optimization strategies include adjusting solvent ratios (e.g., 1:1 toluene/dioxane), controlling reaction time (e.g., 24–72 hours), and using stoichiometric excess of bromopyruvate (3 equivalents) to drive the reaction to completion. Bromination at the oxazole C5 position can further modify the scaffold using N-bromosuccinimide (NBS) in dichloromethane, achieving yields up to 85% .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives, and how do NMR and IR data aid in structural confirmation?

Key techniques include:

  • FTIR : Identifies functional groups (e.g., ester C=O stretching at ~1700 cm⁻¹, oxazole ring vibrations at ~1600 cm⁻¹) .
  • NMR : 1H^1H NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the range δ 6.8–8.2 ppm). 13C^{13}C NMR resolves carbonyl carbons (ester at ~165 ppm, oxazole carbons at ~150 ppm) .
  • HRMS : Validates molecular formulas (e.g., [M+H]+^+ for C12_{12}H14_{14}NO4_4: calcd. 236.0923, found 236.0935) . X-ray crystallography with SHELXL refinement provides absolute configuration and packing interactions, as demonstrated for ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate .

Advanced Research Questions

Q. How does the choice of base and solvent influence the regioselectivity in direct C-H arylation of this compound, and what mechanistic insights support these observations?

Q. What challenges arise in the X-ray crystallographic analysis of this compound derivatives, and how can SHELX software address refinement issues?

Challenges include crystal twinning, weak diffraction, and disorder in flexible substituents (e.g., methoxy groups). SHELXL resolves these via:

  • Charge flipping : For initial phase determination in structures with partial occupancy .
  • Least-squares minimization : Refines positional and thermal parameters for heavy atoms (e.g., bromine) .
  • TWIN/BASF commands : Corrects for twinning in low-symmetry space groups . For example, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate was refined to R1_1 = 0.045 using SHELXL .

Properties

IUPAC Name

methyl 1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3/c1-8-5(7)4-2-9-3-6-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSAEGOONAZWSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627301
Record name Methyl 1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170487-38-4
Record name 4-Oxazolecarboxylic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170487-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 1,1-carbonyldimidazole (90 g, 0.555 mol) in 400 ml of THF at 0° C. was added dropwise formic acid 25.5 g (0.555 mol) in 100 ml of THF over a 15 min period. The mixture was warmed to room temperature and stirred for 1.5 h. The resulting solution was added via canula to the anion of methyl isocyanoacetate (generated by addition of the methyl isocyanoacetate in 75 ml of THF to a suspension of potassium t-butoxide at 0° C. and stirring for 15 min) at 0° C. During the addition (exothermic), the reaction mixture reached to 20° C. and the ice-bath was removed, stirring the mixture at room temperature for 1 h. The above mixture was quenched with 100 ml of acetic acid followed by 200 ml of water, THF was removed in vacuo, and 1000 ml of chloroform was added to the residual mixture. The organic layer was washed with water (2×200 ml), saturated sodium bicarbonate solution (1×100 ml), water, brine, and dried over sodium sulfate and concentrated in vacuo. The resulting residue was chromatographed on silica (methylene chloride/hexane/ether 7:2:1) to afford 23.5 g (37%) of methyl 4-oxazolecarboxylate.
[Compound]
Name
1,1-carbonyldimidazole
Quantity
90 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
25.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
75 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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